2-(2-Benzyloxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzyloxyphenyl compound is then subjected to a coupling reaction with a methylbenzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzyloxybenzoic acids or benzaldehydes.
Reduction: Benzyloxybenzyl alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to certain enzymes or receptors, influencing their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
2-(2-Benzyloxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylbenzoic acid.
2-(2-Benzyloxyphenyl)benzoic acid: Lacks the methyl group on the benzoic acid moiety.
Uniqueness: 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid is unique due to the presence of both the benzyloxy group and the methylbenzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-11-12-17(19(13-15)21(22)23)18-9-5-6-10-20(18)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRIAFXRQQCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692184 |
Source
|
Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-88-5 |
Source
|
Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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